molecular formula C15H14N2 B14370235 1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole CAS No. 90013-01-7

1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole

Cat. No.: B14370235
CAS No.: 90013-01-7
M. Wt: 222.28 g/mol
InChI Key: XPPLZHSCVYPSGE-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of pyrrole-derived intermediates, followed by cyclization reactions catalyzed by metals or other catalysts .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
  • 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
  • 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Uniqueness

1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

90013-01-7

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

1-methyl-3,10-dihydro-2H-pyrrolo[2,3-a]carbazole

InChI

InChI=1S/C15H14N2/c1-17-9-8-10-6-7-12-11-4-2-3-5-13(11)16-14(12)15(10)17/h2-7,16H,8-9H2,1H3

InChI Key

XPPLZHSCVYPSGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C3=C(C=C2)C4=CC=CC=C4N3

Origin of Product

United States

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